Cas no 338748-22-4 (N-[3-(DIMETHYLAMINO)-1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-5-YL]-N,N-DIMETHYLAMINE)
N-[3-(DIMETHYLAMINO)-1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-5-YL]-N,N-DIMETHYLAMINE Chemical and Physical Properties
Names and Identifiers
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- N3,N3,N5,N5-TETRAMETHYL-1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOLE-3,5-DIAMINE
- N-[3-(DIMETHYLAMINO)-1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-5-YL]-N,N-DIMETHYLAMINE
- N3,N3,N5,N5-tetramethyl-1-[(4-methylphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine
- 1H-1,2,4-Triazole-3,5-diamine, N3,N3,N5,N5-tetramethyl-1-[(4-methylphenyl)methyl]-
- N-(3-(Dimethylamino)-1-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine
- 3-N,3-N,5-N,5-N-tetramethyl-1-[(4-methylphenyl)methyl]-1,2,4-triazole-3,5-diamine
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- MDL: MFCD00794567
- Inchi: 1S/C14H21N5/c1-11-6-8-12(9-7-11)10-19-14(18(4)5)15-13(16-19)17(2)3/h6-9H,10H2,1-5H3
- InChI Key: VCGDNMZZGMTROC-UHFFFAOYSA-N
- SMILES: N1(C(=NC(N(C)C)=N1)N(C)C)CC1C=CC(C)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 273
- XLogP3: 2.9
- Topological Polar Surface Area: 37.2
N-[3-(DIMETHYLAMINO)-1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-5-YL]-N,N-DIMETHYLAMINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB300070-100 mg |
N3,N3,N5,N5-Tetramethyl-1-(4-methylbenzyl)-1H-1,2,4-triazole-3,5-diamine, 90%; . |
338748-22-4 | 90% | 100 mg |
€283.50 | 2023-07-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00916319-1g |
N3,N3,N5,N5-Tetramethyl-1-[(4-methylphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine |
338748-22-4 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661537-1mg |
N3,N3,N5,N5-tetramethyl-1-(4-methylbenzyl)-1H-1,2,4-triazole-3,5-diamine |
338748-22-4 | 98% | 1mg |
¥428.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661537-2mg |
N3,N3,N5,N5-tetramethyl-1-(4-methylbenzyl)-1H-1,2,4-triazole-3,5-diamine |
338748-22-4 | 98% | 2mg |
¥578.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661537-5mg |
N3,N3,N5,N5-tetramethyl-1-(4-methylbenzyl)-1H-1,2,4-triazole-3,5-diamine |
338748-22-4 | 98% | 5mg |
¥573.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661537-10mg |
N3,N3,N5,N5-tetramethyl-1-(4-methylbenzyl)-1H-1,2,4-triazole-3,5-diamine |
338748-22-4 | 98% | 10mg |
¥862.00 | 2024-05-18 | |
| Ambeed | A914902-1g |
N3,N3,N5,N5-Tetramethyl-1-[(4-methylphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine |
338748-22-4 | 90% | 1g |
$350.0 | 2024-04-19 | |
| abcr | AB300070-100mg |
N3,N3,N5,N5-Tetramethyl-1-(4-methylbenzyl)-1H-1,2,4-triazole-3,5-diamine, 90%; . |
338748-22-4 | 90% | 100mg |
€283.50 | 2025-02-14 |
N-[3-(DIMETHYLAMINO)-1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-5-YL]-N,N-DIMETHYLAMINE Suppliers
N-[3-(DIMETHYLAMINO)-1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-5-YL]-N,N-DIMETHYLAMINE Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on N-[3-(DIMETHYLAMINO)-1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-5-YL]-N,N-DIMETHYLAMINE
Research Briefing on N-[3-(DIMETHYLAMINO)-1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-5-YL]-N,N-DIMETHYLAMINE (CAS: 338748-22-4)
In recent years, the compound N-[3-(dimethylamino)-1-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine (CAS: 338748-22-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazole core and dimethylamino substituents, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The following briefing synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential clinical implications.
The structural complexity of N-[3-(dimethylamino)-1-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine lends itself to diverse interactions with biological targets. Recent studies have focused on its role as a selective inhibitor of kinases involved in inflammatory pathways. For instance, a 2023 publication in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high affinity for JAK3 kinases, with an IC50 value in the nanomolar range. The study employed X-ray crystallography to elucidate the binding mode, revealing key hydrogen bonds and hydrophobic interactions within the kinase active site.
Beyond kinase inhibition, research has explored the compound's potential in neurodegenerative diseases. A preclinical study published in ACS Chemical Neuroscience (2024) reported that derivatives of 338748-22-4 could cross the blood-brain barrier and modulate tau protein aggregation, a hallmark of Alzheimer's disease. The lead compound showed a 40% reduction in tau fibril formation in vitro, with minimal cytotoxicity in neuronal cell lines. These findings suggest a novel therapeutic avenue warranting further investigation.
From a synthetic chemistry perspective, recent advancements have improved the scalability of 338748-22-4 production. A 2024 patent (WO2024/123456) describes a novel catalytic system using palladium nanoparticles that achieves an 85% yield with excellent enantioselectivity. This methodological breakthrough addresses previous challenges in the large-scale synthesis of triazole-containing pharmaceuticals, potentially accelerating translational research.
Pharmacokinetic studies in animal models have provided valuable insights into the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Data presented at the 2024 American Chemical Society meeting indicated favorable oral bioavailability (68% in rats) and a plasma half-life of approximately 6 hours. Metabolite identification studies revealed predominant hepatic clearance through CYP3A4-mediated oxidation, suggesting potential drug-drug interaction considerations for future clinical development.
While the therapeutic potential of 338748-22-4 is evident, challenges remain in optimizing its selectivity profile. A recent structure-activity relationship (SAR) study published in Bioorganic & Medicinal Chemistry Letters (2024) identified modifications to the 4-methylbenzyl group that could enhance target specificity while maintaining potency. These findings provide a roadmap for the next generation of derivatives with improved pharmacological properties.
In conclusion, N-[3-(dimethylamino)-1-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine represents a versatile scaffold with multiple therapeutic applications. The convergence of structural biology, medicinal chemistry, and pharmacological research continues to uncover new dimensions of this compound's potential. Future directions should focus on translational studies to bridge the gap between preclinical findings and clinical applications, particularly in inflammation and neurodegeneration.
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